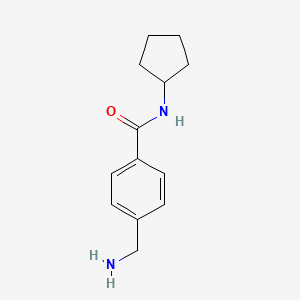![molecular formula C8H9BrN2O3 B7460104 2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)
2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential neurotoxicity and involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments, and can accumulate in the food chain.
Mecanismo De Acción
The exact mechanism of 2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid's neurotoxicity is not fully understood, but it is believed to involve the activation of glutamate receptors and the inhibition of glutamine synthetase, which leads to an accumulation of glutamate and an imbalance in neurotransmitter signaling. This compound has also been shown to induce the formation of misfolded proteins, which can contribute to the development of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to induce oxidative stress, mitochondrial dysfunction, and protein aggregation in vitro and in vivo. It has also been found to be present in the brains of patients with Alzheimer's and Parkinson's, as well as in the brains of individuals with ALS and Guam disease. This compound has been shown to induce neurotoxicity in various cell types, including neurons and astrocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying 2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid is that it is a naturally occurring compound that can be found in the environment, which allows for the investigation of its potential neurotoxicity in a more relevant context. However, one limitation is that the concentrations of this compound found in the environment are often low and variable, which can make it difficult to accurately assess its effects. Additionally, the use of animal models can be controversial, and the extrapolation of results from animal studies to humans can be challenging.
Direcciones Futuras
There are several future directions for research on 2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid. One area of interest is the development of more sensitive and specific methods for detecting this compound in environmental and biological samples. Another area is the investigation of the potential role of this compound in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of therapeutic interventions that target this compound-induced neurotoxicity could have significant clinical implications.
Métodos De Síntesis
2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid can be synthesized through a multistep process, which involves the reaction of L-serine with 4-bromo-2-methylpyrrole-1-carboxylic acid, followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid has been extensively studied in the context of its potential neurotoxicity and involvement in neurodegenerative diseases. It has been shown to induce oxidative stress, mitochondrial dysfunction, and protein aggregation in vitro and in vivo. This compound has also been found to be present in the brains of patients with Alzheimer's and Parkinson's, as well as in the brains of individuals with amyotrophic lateral sclerosis (ALS) and Guam disease, a neurodegenerative disorder that affects the Chamorro people in Guam and other Pacific islands.
Propiedades
IUPAC Name |
2-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-11-4-5(9)2-6(11)8(14)10-3-7(12)13/h2,4H,3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHAJVFNZFURSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)




![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)




![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)